molecular formula C17H12FN3OS B4023392 5-(4-Fluorophenyl)-2-methyl-3-(1H-pyrrol-1-YL)thieno(2,3-D)pyrimidin-4(3H)-one

5-(4-Fluorophenyl)-2-methyl-3-(1H-pyrrol-1-YL)thieno(2,3-D)pyrimidin-4(3H)-one

Cat. No.: B4023392
M. Wt: 325.4 g/mol
InChI Key: UWZYJXNITNJTJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties 5-(4-Fluorophenyl)-2-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative characterized by a fused thiophene-pyrimidine core. Key substituents include:

  • Methyl group at position 2, influencing steric and electronic properties .
  • 1H-pyrrol-1-yl group at position 3, contributing to π-π stacking or hydrogen-bonding interactions .

Properties

IUPAC Name

5-(4-fluorophenyl)-2-methyl-3-pyrrol-1-ylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3OS/c1-11-19-16-15(17(22)21(11)20-8-2-3-9-20)14(10-23-16)12-4-6-13(18)7-5-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWZYJXNITNJTJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=CS2)C3=CC=C(C=C3)F)C(=O)N1N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-2-methyl-3-(1H-pyrrol-1-YL)thieno(2,3-D)pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate thieno[2,3-d]pyrimidine intermediates with pyrrole derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve optimal yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-2-methyl-3-(1H-pyrrol-1-YL)thieno(2,3-D)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce different functional groups onto the thienopyrimidine core .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-2-methyl-3-(1H-pyrrol-1-YL)thieno(2,3-D)pyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. It may inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their function. The compound may also interact with cellular receptors, modulating signal transduction pathways involved in cell proliferation, apoptosis, and other biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thieno[2,3-d]pyrimidin-4(3H)-one derivatives are pharmacologically versatile. Below is a systematic comparison with structurally related compounds:

Table 1: Structural and Functional Comparison of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Activities/Findings References
Target Compound 5-(4-FP), 2-Me, 3-(1H-pyrrol-1-yl) 325.37 Structural scaffold for kinase inhibition; fluorophenyl enhances binding affinity
5-(4-Chlorophenyl)-3-(2,5-dimethylpyrrol-1-yl)-2-methyl analog 5-(4-ClP), 2-Me, 3-(2,5-diMe-pyrrol-1-yl) 354.83 Increased steric bulk; potential for enhanced target selectivity
3-Allyl-2-(benzylsulfanyl)-5-(4-FP) analog 5-(4-FP), 3-allyl, 2-S-benzyl 410.49 Sulfur-containing side chain improves solubility; tested in anticancer screens
5-(4-Methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one 5-(4-MeOP), 3-H 274.31 Methoxy group enhances electron density; moderate antimicrobial activity
5-(4-FP)-2-mercapto-3-(2-phenylethyl) analog 5-(4-FP), 2-SH, 3-phenylethyl 395.46 Thiol group enables covalent binding; potential protease inhibition
Hybrid compound (thieno[2,3-d]pyrimidin-4-one + 1,3,4-oxadiazol) Hybrid scaffold ~400–450 Dual VEGFR-2 and kinase inhibition; IC₅₀ values in low micromolar range

Key Observations:

Substituent Effects :

  • Aryl Groups : Fluorophenyl (4-FP) and chlorophenyl (4-ClP) substituents enhance hydrophobic interactions with target proteins, but 4-ClP may reduce solubility .
  • Position 3 Modifications : Pyrrol-1-yl and allyl groups improve binding to hinge regions of kinases, while phenylethyl groups may enhance allosteric modulation .
  • Position 2 Variations : Methyl groups optimize steric fit, whereas thiol or benzylsulfanyl groups introduce reactivity for covalent inhibition .

Pharmacological Profiles: Anticancer Activity: Hybrid compounds with 1,3,4-oxadiazol moieties show potent VEGFR-2 inhibition (IC₅₀ = 0.12–1.8 µM) . Antimicrobial Potential: Methoxyphenyl derivatives exhibit moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) .

Synthetic Accessibility: FeCl₃-SiO₂ catalyzed reactions yield thieno[2,3-d]pyrimidin-4(3H)-one hybrids in ~75% efficiency . Suzuki-Miyaura coupling is employed for aryl group diversification .

Structure-Activity Relationship (SAR) Insights

  • Fluorophenyl vs. Chlorophenyl : Fluorine’s electronegativity improves membrane permeability, while chlorine’s larger size may enhance target affinity but reduce solubility .
  • Pyrrol-1-yl vs. Allyl : Pyrrol-1-yl’s planar structure favors π-π interactions in kinase hinge regions, whereas allyl groups introduce conformational flexibility .
  • Thiol vs. Methyl : Thiol groups enable disulfide bond formation with cysteine residues in enzymes, offering irreversible inhibition .

Biological Activity

5-(4-Fluorophenyl)-2-methyl-3-(1H-pyrrol-1-YL)thieno(2,3-D)pyrimidin-4(3H)-one, identified by its CAS number 379237-96-4, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H12FN3OSC_{17}H_{12}FN_3OS. Its structure features a thieno-pyrimidine core with a fluorophenyl and pyrrole substituent, which may contribute to its biological activity.

Biological Activity Overview

The biological activities of this compound have been investigated primarily in the context of cancer therapy and antiviral applications. Here are some key findings:

Anticancer Activity

Research indicates that similar thieno-pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds with structural similarities have shown to inhibit various kinases involved in cancer progression. The specific inhibition of murine double minute 2 (MDM2) has been noted, which is critical in regulating p53 tumor suppressor activity .

Antiviral Activity

N-Heterocycles, including thieno-pyrimidines, have been recognized for their antiviral properties. Compounds in this class have demonstrated efficacy against viruses such as HIV and Hepatitis C Virus (HCV). The SAR studies suggest that modifications at the pyrimidine ring can enhance antiviral potency .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key insights include:

  • Fluorine Substitution : The presence of a fluorine atom on the phenyl ring has been associated with increased lipophilicity and improved binding affinity to target proteins.
  • Pyrrole Ring : The incorporation of a pyrrole moiety has been linked to enhanced biological activity, potentially due to its ability to stabilize interactions with biological targets.

Case Studies and Research Findings

  • In Vitro Studies : Several studies have evaluated the cytotoxic effects of thieno-pyrimidine derivatives on cancer cell lines. For example, compounds similar to this compound showed IC50 values in the low micromolar range against various cancer cell lines, indicating significant cytotoxicity .
  • Antiviral Efficacy : In studies focused on HIV, compounds with structural similarities exhibited EC50 values less than 10 μM, demonstrating their potential as antiviral agents .

Summary Table of Biological Activities

Activity TypeTargetIC50/EC50 ValuesReferences
AnticancerVarious Cancer Cell LinesLow µM range
AntiviralHIV< 10 µM
MDM2 InhibitionTumor Suppressor p53Effective

Q & A

Q. Optimization strategies :

  • Temperature control : Elevated temperatures (80–120°C) improve cyclization efficiency but may require inert atmospheres to prevent decomposition .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane or ethanol aids in crystallization .
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) or palladium catalysts for regioselective functionalization .

How can structural ambiguities in the thieno[2,3-d]pyrimidine core be resolved using advanced spectroscopic and crystallographic methods?

Q. Methodological workflow :

  • NMR spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to confirm substituent positions (e.g., fluorophenyl at C5, methyl at C2) .
    • NOESY : Detect spatial proximity between the pyrrole ring and thieno-pyrimidine core to validate stereochemistry .
  • X-ray crystallography : Resolve bond angles and torsional strain in the fused ring system. For example, C–S bond lengths (~1.75 Å) and dihedral angles between thiophene and pyrimidine rings confirm planarity .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (±0.001 Da) and rule out by-products .

What in vitro assays are suitable for evaluating the biological activity of this compound, and how should experimental controls be designed?

Q. Assay selection :

  • Kinase inhibition : Use fluorescence-based ADP-Glo™ assays to screen for activity against tyrosine kinases (e.g., EGFR, VEGFR) due to structural similarity to known inhibitors .
  • Antimicrobial activity : Broth microdilution assays (CLSI guidelines) to determine MIC values against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Q. Control design :

  • Positive controls : Reference compounds (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobial tests) .
  • Negative controls : Solvent-only (DMSO) and untreated cell/bacterial cultures.
  • Data normalization : Express activity as % inhibition relative to controls, with triplicate replicates to ensure statistical significance (p < 0.05) .

How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity and target binding affinity?

Q. Computational workflow :

  • Density Functional Theory (DFT) :
    • Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO/LUMO) and predict electrophilic/nucleophilic sites .
    • Analyze Fukui indices to identify reactive centers (e.g., sulfur in the thiophene ring) .
  • Molecular docking :
    • Use AutoDock Vina to simulate binding to kinase domains (PDB: 1M17 for EGFR). Key interactions:
  • Fluorophenyl group → hydrophobic pocket.
  • Pyrrole nitrogen → hydrogen bonding with catalytic lysine .
    • Validate with MD simulations (100 ns) to assess binding stability .

What strategies mitigate discrepancies in biological activity data across different studies?

Q. Common sources of variability :

  • Compound purity : HPLC purity >95% reduces false positives/negatives .
  • Assay conditions : Standardize pH, temperature, and incubation times (e.g., 37°C, 5% CO₂ for cell assays) .
  • Cell line heterogeneity : Use authenticated cell lines (e.g., ATCC) and document passage numbers .

Q. Resolution approaches :

  • Meta-analysis : Pool data from multiple studies to identify trends (e.g., consistent IC₅₀ ranges against specific targets) .
  • Dose-response validation : Re-test activity across a wider concentration gradient (e.g., 0.1–100 µM) .

How does the fluorophenyl substituent influence the compound’s physicochemical properties and bioavailability?

Q. Impact analysis :

  • Lipophilicity : The 4-fluorophenyl group increases logP by ~1.5 units compared to non-halogenated analogs, enhancing membrane permeability .
  • Metabolic stability : Fluorine reduces susceptibility to oxidative metabolism by cytochrome P450 enzymes, prolonging half-life .
  • Solubility : Measured via shake-flask method (e.g., 25 µM in PBS at pH 7.4), with potential for salt formation (e.g., hydrochloride) to improve aqueous solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Fluorophenyl)-2-methyl-3-(1H-pyrrol-1-YL)thieno(2,3-D)pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
5-(4-Fluorophenyl)-2-methyl-3-(1H-pyrrol-1-YL)thieno(2,3-D)pyrimidin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.